molecular formula C17H12O4 B14166264 2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione CAS No. 6627-18-5

2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione

Cat. No.: B14166264
CAS No.: 6627-18-5
M. Wt: 280.27 g/mol
InChI Key: DWCNYZJGTGSWRV-UHFFFAOYSA-N
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Description

2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound features a naphthalene-1,4-dione core with hydroxy and hydroxyphenylmethyl substituents, making it a versatile molecule in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione typically involves multi-component reactions. One efficient method is the three-component condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione. This reaction can be catalyzed by various catalysts such as L-proline, nano copper (II) oxide, or other organocatalysts under reflux conditions in ethanol .

Industrial Production Methods

In industrial settings, the synthesis of hydroxy-substituted naphthalene-1,4-dione derivatives can be optimized for high yields and efficiency. The use of recyclable catalysts like L-proline and nano copper (II) oxide ensures a sustainable and cost-effective production process .

Chemical Reactions Analysis

Types of Reactions

2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve mild temperatures and solvents like ethanol or water .

Major Products

Major products formed from these reactions include various hydroxy and hydroquinone derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione is attributed to its ability to interact with cellular targets and pathways. The compound can generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells. It also inhibits key enzymes and signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

    Lawsone (2-hydroxy-1,4-naphthoquinone): A natural product with similar quinone structure and biological activities.

    Juglone (5-hydroxy-1,4-naphthoquinone): Another hydroxy-substituted naphthoquinone with antimicrobial and anticancer properties.

    Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone): Known for its antioxidant and cytotoxic activities

Uniqueness

2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione stands out due to its unique hydroxyphenylmethyl substituent, which enhances its reactivity and potential for functionalization. This makes it a valuable compound for developing new therapeutic agents and materials .

Properties

CAS No.

6627-18-5

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

2-[hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione

InChI

InChI=1S/C17H12O4/c18-11-7-5-10(6-8-11)16(20)14-9-15(19)12-3-1-2-4-13(12)17(14)21/h1-9,16,18,20H

InChI Key

DWCNYZJGTGSWRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)C(C3=CC=C(C=C3)O)O

Origin of Product

United States

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